molecular formula C24H18ClFN2O2 B4186734 N-(3-chloro-4-methylphenyl)-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide

N-(3-chloro-4-methylphenyl)-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide

Cat. No.: B4186734
M. Wt: 420.9 g/mol
InChI Key: IAJJFOZSXWYLPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CFM-2, and it has been studied extensively for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of CFM-2 involves the inhibition of the activity of an enzyme called cyclooxygenase-2 (COX-2). COX-2 is involved in the production of prostaglandins, which are molecules that play a role in inflammation and pain. By inhibiting the activity of COX-2, CFM-2 reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammatory disorders. CFM-2 has also been shown to inhibit the growth of cancer cells in vitro and in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using CFM-2 in lab experiments is its specificity for COX-2 inhibition. This allows researchers to study the specific effects of COX-2 inhibition without affecting other pathways. However, one limitation of using CFM-2 is its potential toxicity at high doses. Researchers must be careful to use appropriate doses of CFM-2 in their experiments to avoid toxicity.

Future Directions

There are several future directions for research on CFM-2. One area of research is the development of new derivatives of CFM-2 with improved therapeutic properties. Another area of research is the study of the potential use of CFM-2 in combination with other drugs for the treatment of various diseases. Finally, the potential use of CFM-2 as a diagnostic tool for the detection of COX-2 activity in various diseases is an area of ongoing research.

Scientific Research Applications

CFM-2 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. CFM-2 has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[3-(2-fluorobenzoyl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O2/c1-15-10-11-16(12-20(15)25)27-23(29)14-28-13-19(17-6-3-5-9-22(17)28)24(30)18-7-2-4-8-21(18)26/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJJFOZSXWYLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-4-methylphenyl)-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide
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N-(3-chloro-4-methylphenyl)-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide
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N-(3-chloro-4-methylphenyl)-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide
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N-(3-chloro-4-methylphenyl)-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide
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N-(3-chloro-4-methylphenyl)-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide
Reactant of Route 6
N-(3-chloro-4-methylphenyl)-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide

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